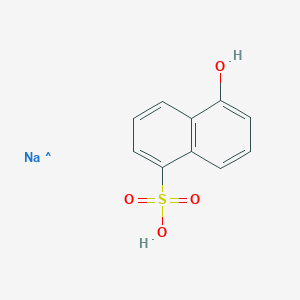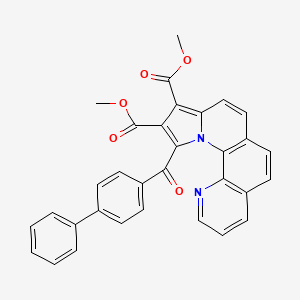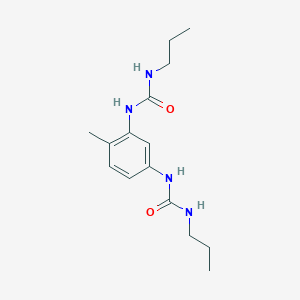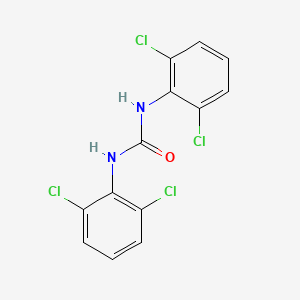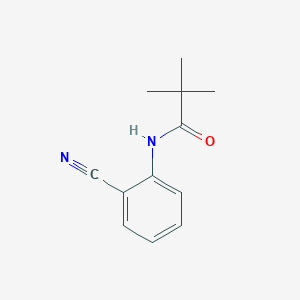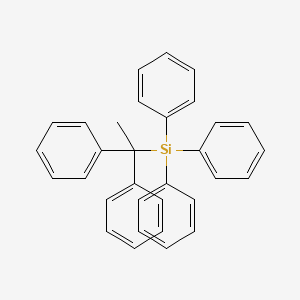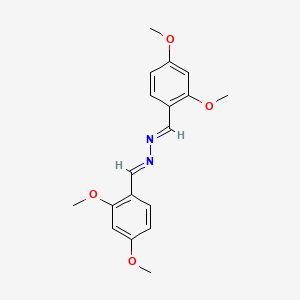
1-Pyridin-1-ium-1-ylpropan-2-one;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Pyridin-1-ium-1-ylpropan-2-one;hydrobromide is a chemical compound that belongs to the class of pyridinium salts. These compounds are characterized by the presence of a positively charged nitrogen atom within a pyridine ring. The hydrobromide salt form enhances the compound’s solubility in water, making it more suitable for various applications in scientific research and industry.
準備方法
The synthesis of 1-Pyridin-1-ium-1-ylpropan-2-one;hydrobromide typically involves the reaction of pyridine with a suitable alkylating agent, followed by the addition of hydrobromic acid to form the hydrobromide salt. One common synthetic route is as follows:
Alkylation of Pyridine: Pyridine is reacted with 1-bromo-2-propanone under basic conditions to form 1-(2-oxopropyl)pyridinium bromide.
Formation of Hydrobromide Salt: The resulting pyridinium bromide is treated with hydrobromic acid to yield this compound.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
1-Pyridin-1-ium-1-ylpropan-2-one;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridinium compounds.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl group, where nucleophiles such as amines or thiols replace the bromide ion, forming new derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major products formed from these reactions include pyridine N-oxide derivatives, reduced pyridinium compounds, and various substituted derivatives.
科学的研究の応用
1-Pyridin-1-ium-1-ylpropan-2-one;hydrobromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the development of drugs targeting neurological disorders and infectious diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Pyridin-1-ium-1-ylpropan-2-one;hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The positively charged pyridinium ring can form electrostatic interactions with negatively charged amino acid residues in proteins, influencing their activity. Additionally, the carbonyl group can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s effects.
類似化合物との比較
1-Pyridin-1-ium-1-ylpropan-2-one;hydrobromide can be compared with other pyridinium salts and related compounds, such as:
1-(Pyridin-2-yl)propan-1-one: Similar in structure but lacks the positively charged nitrogen atom, resulting in different chemical properties and reactivity.
2-Acetylpyridine: Contains an acetyl group instead of the propan-2-one moiety, leading to variations in its chemical behavior and applications.
1-(Pyridin-2-yl)propan-2-one:
The uniqueness of this compound lies in its combination of a positively charged pyridinium ring and a carbonyl group, which imparts distinct chemical and biological properties.
特性
分子式 |
C8H11BrNO+ |
|---|---|
分子量 |
217.08 g/mol |
IUPAC名 |
1-pyridin-1-ium-1-ylpropan-2-one;hydrobromide |
InChI |
InChI=1S/C8H10NO.BrH/c1-8(10)7-9-5-3-2-4-6-9;/h2-6H,7H2,1H3;1H/q+1; |
InChIキー |
RBFIDROZWYVUGX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C[N+]1=CC=CC=C1.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methoxy-6-{(E)-[(3-nitrophenyl)imino]methyl}phenol](/img/structure/B15074987.png)
![2-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B15074994.png)
